1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane

描述

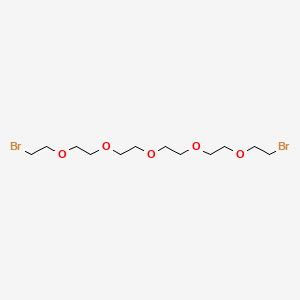

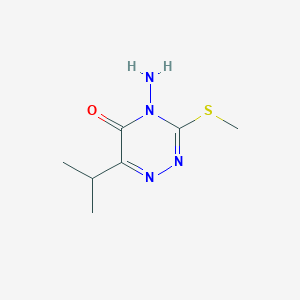

1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane is an organic compound . It is also known as a cross-linking agent . The molecule contains a total of 42 bonds, including 18 non-H bonds, 14 rotatable bonds, and 5 aliphatic ethers .

Synthesis Analysis

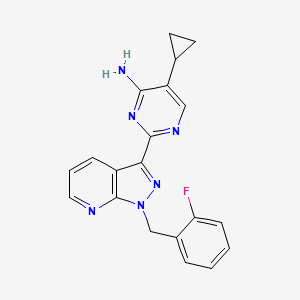

This compound can be used in the synthesis of PROTAC molecules . It is also potentially useful as a hydrophilic spacer and cross-linking agent between molecules and in the design of hydrophilic tethers for linking molecules to substrates .Molecular Structure Analysis

The molecule contains a long-chain carbon skeleton (heptadecane), with six oxygen atoms (pentaoxa) sequentially connected to the 3rd, 6th, 9th, 12th, 15th, and 17th carbon atoms. There are two hydroxyl (-OH) functional groups on the 1st and 17th carbon atoms, forming a molecular chain-like structure .Chemical Reactions Analysis

While specific chemical reactions involving 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane are not mentioned in the search results, it is known to be a cross-linking agent , suggesting it can form covalent bonds between polymer chains, thereby altering the physical properties of the material.Physical And Chemical Properties Analysis

1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane has a molecular weight of 408.13 . It is a liquid at room temperature and should be stored in a dry environment . Its boiling point is 413.195°C at 760 mmHg .科学研究应用

Bioconjugation and PEGylation:

Bromo-PEG5-Bromide is a versatile linker compound. Its bromide (Br) group serves as an excellent leaving group for nucleophilic substitution reactions. Researchers often use bromo PEG linkers to bioconjugate molecules. Specifically, it reacts with thiol groups (such as cysteine residues in proteins) to form sulfide bonds. This bioconjugation strategy allows for targeted drug delivery, protein modification, and the creation of multifunctional biomaterials .

Proteomics Research:

Bromo-PEG5-Bromide finds applications in proteomics studies. Researchers use it to modify proteins, peptides, and other biomolecules. By attaching this linker to proteins of interest, scientists can enhance solubility, stability, and bioavailability. Additionally, it aids in protein purification and immobilization for downstream analyses .

Drug Delivery Systems:

The hydrophilic nature of Bromo-PEG5-Bromide makes it suitable for drug delivery applications. When attached to drug molecules, it improves their solubility and circulation time in the bloodstream. Researchers can design drug-loaded nanoparticles or micelles using this compound, enhancing therapeutic efficacy while minimizing side effects .

Surface Modification and Biomaterials:

Bromo-PEG5-Bromide is employed in surface functionalization. By grafting it onto surfaces (such as nanoparticles, membranes, or scaffolds), researchers can tailor material properties. This modification enhances biocompatibility, reduces nonspecific binding, and allows controlled release of bioactive molecules .

Chemical Biology and Targeted Imaging:

Researchers use Bromo-PEG5-Bromide to label biomolecules (e.g., proteins, antibodies, or peptides) with imaging agents (such as fluorophores or radionuclides). These labeled compounds enable targeted imaging of specific tissues or cells. In chemical biology, they help elucidate cellular processes and interactions .

Polymer Synthesis and Hydrogel Formation:

Bromo-PEG5-Bromide serves as a building block in polymer chemistry. It participates in the synthesis of functional polymers, including hydrogels. These hydrogels have applications in tissue engineering, wound healing, and drug release. The compound’s hydrophilic character contributes to the water-swelling properties of these materials .

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用机制

Target of Action

Bromo-PEG5-Bromide, also known as 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

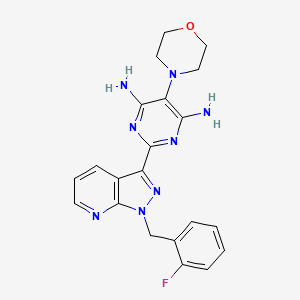

Bromo-PEG5-Bromide contains two bromide groups that act as leaving groups for nucleophilic substitution reactions . In the context of PROTACs, one end of the Bromo-PEG5-Bromide molecule is attached to a ligand that binds to the target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase . This allows the compound to bridge the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of Bromo-PEG5-Bromide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to an E3 ubiquitin ligase, Bromo-PEG5-Bromide facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides.

Pharmacokinetics

As a peg (polyethylene glycol) derivative, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This could potentially enhance its bioavailability

Result of Action

The result of the action of Bromo-PEG5-Bromide is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Action Environment

The action of Bromo-PEG5-Bromide is influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the nucleophilic substitution reactions involving the bromide groups Additionally, the presence of other proteins or biomolecules could potentially interfere with the binding of the PROTAC to its targets

属性

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACSKPODWQXGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434742 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67705-77-5 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)